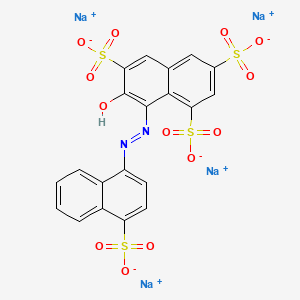![molecular formula C12H24N4O4 B1222249 2,2'-azobis[2-méthyl-N-(2-hydroxyéthyl)propionamide] CAS No. 61551-69-7](/img/structure/B1222249.png)
2,2'-azobis[2-méthyl-N-(2-hydroxyéthyl)propionamide]
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azo compounds like 2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide) typically involves reactions that ensure the formation of azo bonds (N=N) within the molecule. Although specific synthesis pathways for 2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide) were not detailed in the available literature, related azo compounds have been synthesized through methods such as azobisisobutyronitrile (AIBN) starting material via Pinner reactions, indicating a potential pathway for synthesizing similar azo compounds (Liu Xiao‐fang, 2010).
Molecular Structure Analysis
The molecular structure of azo compounds is characterized by the azo group (N=N), which is central to their chemical functionality. This group enables the molecule to act as a radical initiator. The molecular structure analysis typically involves spectroscopic methods like IR and NMR to confirm the presence of functional groups and the overall molecular framework.
Chemical Reactions and Properties
Azo compounds undergo various chemical reactions, primarily based on the cleavage of the azo bond upon heating, leading to the formation of free radicals. These radicals can initiate polymerization processes. For example, azo compounds have been used to initiate the polymerization of allyl benzoate and styrene, demonstrating their role in creating graft and block copolymers (A. Matsumoto et al., 1999).
Applications De Recherche Scientifique
Science des polymères : Initiateur de polymérisation
VA-086 : sert d’initiateur radicalaire dans la polymérisation de divers monomères . Il est particulièrement utile dans la synthèse de polymères en raison de sa capacité à se décomposer en radicaux libres à des températures élevées. Cette propriété est exploitée dans la fabrication de plastiques, de revêtements et d’adhésifs, où une polymérisation contrôlée est cruciale.
Science des matériaux : Synthèse de matériaux d’hydrogel
En science des matériaux, VA-086 est utilisé dans la synthèse d’hydrogels . Les hydrogels sont des réseaux tridimensionnels capables de retenir de grandes quantités d’eau, ce qui les rend idéaux pour des applications biomédicales telles que les pansements pour plaies et les systèmes d’administration de médicaments. Les propriétés d’initiation radicalaire du composé facilitent la réticulation des monomères hydrophiles pour former ces matériaux gélatineux.
Biochimie : Étude des réactions radicalaires
VA-086 : est utilisé dans la recherche biochimique pour étudier les réactions radicalaires au sein des systèmes biologiques . En générant des radicaux dans des conditions contrôlées, les chercheurs peuvent étudier les effets de ces espèces hautement réactives sur les biomolécules, telles que l’ADN et les protéines, ce qui est essentiel pour comprendre le stress oxydatif et le vieillissement.
Chimie analytique : Étalonnage des réactions de polymérisation
En chimie analytique, VA-086 est utilisé pour étalonner les réactions de polymérisation . Sa vitesse de décomposition prévisible permet un contrôle précis du degré de polymérisation, ce qui est essentiel pour créer des normes et des matériaux de référence utilisés dans diverses techniques analytiques.
Science de l’environnement : Études de dégradation
La stabilité environnementale et la dégradation des polymères initiés par VA-086 sont étudiées pour évaluer leur impact environnemental . Comprendre les produits de dégradation et leurs durées de vie aide à concevoir des matériaux plus écologiques.
Médecine : Libération contrôlée de médicaments
Dans le domaine médical, les polymères synthétisés à l’aide de VA-086 peuvent être conçus pour se dégrader dans des conditions physiologiques, permettant une libération contrôlée de médicaments . Cette application est particulièrement importante dans le développement d’agents thérapeutiques à action prolongée qui améliorent la conformité des patients et l’efficacité du traitement.
Mécanisme D'action
Target of Action
The primary target of 2,2’-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (also known as VA-086) is the polymerization process of various monomers . It acts as a polymerization initiator , specifically for acrylic, vinyl, and allyl monomers .
Mode of Action
VA-086 is a non-ionic and non-nitrile water-soluble azo polymerization initiator . It has a hydroxyl group at the end, which allows it to introduce hydroxyl into the terminal of the polymer . The compound initiates the polymerization process by generating free radicals .
Biochemical Pathways
The compound plays a crucial role in the polymerization pathways of various monomers . The free radicals generated by VA-086 initiate the polymerization process, leading to the formation of polymers from monomers .
Result of Action
The primary result of VA-086’s action is the formation of polymers from acrylic, vinyl, and allyl monomers . By initiating the polymerization process, VA-086 contributes to the production of various types of polymers .
Action Environment
The action of VA-086 is influenced by environmental factors such as temperature . Its half-life temperature is as high as 86℃, suggesting that it remains stable and effective at high temperatures . Furthermore, it is recommended to be stored under 25℃ to maintain its stability .
Safety and Hazards
When handling 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide), it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . All sources of ignition should be removed, and the compound should be stored under 25°C .
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-[[1-(2-hydroxyethylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c1-11(2,9(19)13-5-7-17)15-16-12(3,4)10(20)14-6-8-18/h17-18H,5-8H2,1-4H3,(H,13,19)(H,14,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFLGSMUPMVNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCO)N=NC(C)(C)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074580 | |
| Record name | Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
61551-69-7 | |
| Record name | 2,2′-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61551-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061551697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 61551-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=668415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-azobis[N-(2-hydroxyethyl)-2-methylpropionamide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 61551-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZT89JRW4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: VA-086 is primarily employed as a water-soluble radical initiator in various polymerization reactions. [, , , , , , , ] It thermally decomposes to generate free radicals, initiating the polymerization of monomers like acrylamide and styrene.
A:* Molecular Formula: C10H22N4O4* Molecular Weight: 262.31 g/mol* Spectroscopic Data: While the provided abstracts don't offer specific spectroscopic details, 1H NMR analysis confirms the presence of azo groups in polymers synthesized using VA-086 as an initiator. [, ]
A: Research comparing VA-086 to 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) found that VA-086 generates free radicals at a significantly faster rate. [] While the exact structural basis for this difference isn't explicitly stated in the provided abstracts, it suggests that the N-(2-hydroxyethyl)propionamide groups in VA-086 might contribute to a faster decomposition rate compared to the amidinopropane groups in AAPH.
A: Researchers successfully synthesized polystyrene-silica core-shell nanocomposite particles using VA-086 as an initiator in Pickering emulsion polymerization. [] This highlights the compound's compatibility and effectiveness in synthesizing organic-inorganic nanocomposite materials.
A: Studies using a similar azo initiator, 2,2'-azobis(2-methylpropionamidine), demonstrated enhanced radical generation rates (Ri) at low pH in SDS micelles. [] This enhancement is attributed to Coulombic repulsion between protonated radicals, suggesting a potential pH dependency of radical generation for VA-086 as well.
A: Yes, incorporating VA-086 into the polymer backbone introduces temperature-sensitive azo linkages. [] These linkages break down at elevated temperatures, leading to degradation of the polymer into smaller fragments. This controlled degradation characteristic can be advantageous for specific applications.
A: While the provided abstracts don't explicitly address the toxicity of VA-086, a study using a related compound, 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIPH), demonstrated increased oxidative stress markers in rats after prolonged exposure. [] This highlights the need for careful consideration of potential toxicity when working with azo compounds, including VA-086.
ANone: Various techniques are mentioned throughout the abstracts, including:
- 1H NMR: To confirm the presence of azo groups in synthesized polymers. [, ]
- DSC (Differential Scanning Calorimetry): To analyze thermal properties of polymers synthesized with VA-086. [, ]
- SEM (Scanning Electron Microscopy) & Cryo-TEM (Cryogenic Transmission Electron Microscopy): To visualize the morphology of nanocomposite particles synthesized using VA-086. [, ]
- TGA (Thermogravimetric Analysis): To determine the composition of nanocomposite particles. []
- X-Ray Diffraction: To analyze the structure of materials synthesized using VA-086. []
A: Researchers utilized VA-086 to create a thrombin-immobilized polyacrylamide gel within a microfluidic electrophoresis chip for specific entrapment and analysis of thrombin aptamers. [] This demonstrates the compound's applicability in developing miniaturized analytical devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Triphenyleno[1,12-bcd]thiophene](/img/structure/B1222175.png)






